2,4-Dihydroxypent-2-enoic acid
CAS No.: 61501-54-0
Cat. No.: VC19520317
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61501-54-0 |
|---|---|
| Molecular Formula | C5H8O4 |
| Molecular Weight | 132.11 g/mol |
| IUPAC Name | 2,4-dihydroxypent-2-enoic acid |
| Standard InChI | InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h2-3,6-7H,1H3,(H,8,9) |
| Standard InChI Key | WGHYUNJQQDIHSV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=C(C(=O)O)O)O |
Introduction
Structural and Chemical Properties
Molecular Configuration and Isomerism
2,4-Dihydroxypent-2-enoic acid adopts a (2Z) configuration, where the hydroxyl groups at C2 and C4 are positioned cis to the double bond (C2=C3). This spatial arrangement influences its reactivity and stability. The compound’s SMILES notation, CC(/C=C(/C(=O)O)[O-])O, reflects its stereochemistry and functional groups .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₅H₈O₄ | |
| Molecular Weight | 131.11 g/mol | |
| Conjugate Base Formula | C₅H₇O₄⁻ | |
| SMILES | CC(/C=C(/C(=O)O)[O-])O | |
| InChIKey | WGHYUNJQQDIHSV-RQOWECAXSA-M |
Solubility and Stability
While explicit solubility data for 2,4-dihydroxypent-2-enoic acid is unavailable, structural analogs (e.g., 2-hydroxypent-4-enoic acid) exhibit solubility in polar solvents like water, ethanol, and ether . The compound’s stability is influenced by pH, with the conjugate base dominating in alkaline environments.
Synthesis and Reactivity Pathways
Synthetic Strategies
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Enzymatic Oxidation: Microbial enzymes may oxidize unsaturated precursors to introduce hydroxyl groups .
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Chemical Functionalization: Starting from 4-hydroxypent-2-enoic acid, additional hydroxylation at C2 could be achieved through controlled oxidation or hydroxylation reactions .
Key Reactions
The compound’s α,β-unsaturated carboxylic acid moiety enables participation in Michael additions, a reaction observed in related lactones . For example:
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Nucleophilic Attack: Amines or thiols may add to the β-carbon, forming stable adducts.
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Lactone Formation: Under acidic conditions, intramolecular esterification could yield γ- or δ-lactones, though this is speculative for 2,4-dihydroxypent-2-enoic acid.
Table 1: Comparative Reactivity of Related Compounds
Biological and Functional Roles
Applications in Materials Science
The compound’s unsaturated structure and hydroxyl groups could enable:
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Polymer Crosslinking: Esterification or amidation with diols/diamines.
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Catalytic Supports: Functionalization of mesoporous materials for asymmetric catalysis.
Analytical Characterization
Spectral Data
Key characterization techniques include:
| Method | Expected Observations | Source |
|---|---|---|
| ¹H NMR | Peaks for OCH (δ 4.5–5.5 ppm), CH₂ (δ 2.0–2.5 ppm) | |
| IR Spectroscopy | ν(OH) ~3200 cm⁻¹, ν(C=O) ~1700 cm⁻¹ | |
| GC-MS | Fragments at m/z 43 (CH₃C⁺), 99 (C₅H₇O₂⁺) |
Computational Properties
PubChem data highlights:
| Property | Value |
|---|---|
| XLogP3-AA (logP) | 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Research Gaps and Future Directions
Unexplored Avenues
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Biological Activity: Systematic evaluation of antimicrobial or anticancer properties.
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Catalytic Applications: Use as a chiral ligand or enzyme inhibitor.
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Environmental Fate: Degradation pathways in aqueous systems.
Comparative Analysis of Analogues
| Compound | Key Differentiation |
|---|---|
| (E)-4-Hydroxypent-2-enoic acid | Trans configuration, fewer H-bond donors |
| 2-Hydroxypropanoic acid | Shorter chain, metabolic precursor |
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